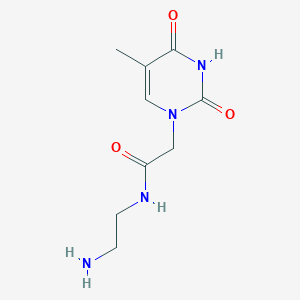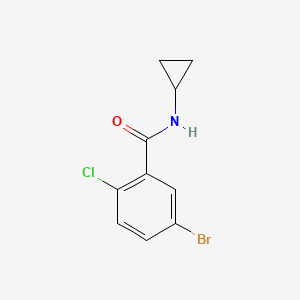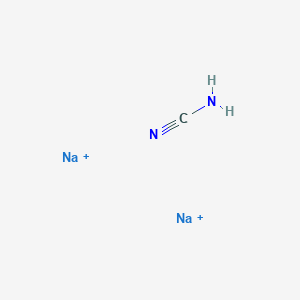
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (NAM-2-MDPA) is a small molecule that has recently emerged as a promising therapeutic agent for a variety of diseases. The compound was first discovered in a study conducted by the National Institutes of Health (NIH) and is currently being investigated for its potential therapeutic applications. NAM-2-MDPA has been found to possess a variety of biochemical and physiological effects, and its mechanism of action is currently being studied.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
- N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide serves as a key intermediate in the synthesis of dihydropyrimidine derivatives, which are explored for their potential medicinal properties. For instance, it has been used in the development of novel Biginelli dihydropyrimidines, which can topologically diversify the chemical space of this chemical scaffold, thereby contributing to the exploration of new structural complexities in medicinal chemistry (Gama, Souza, & Garden, 2015).
Antitumor and Antifolate Activities
- The compound's derivatives have been evaluated for their antitumor and antifolate activities. Research indicates that modifications, such as C9-methyl substitution and conformational restriction, can significantly impact the inhibitory potency against enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of DNA. These modifications also affect the compound's antitumor activity, demonstrating the compound's relevance in the development of new cancer therapies (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Dual Inhibitory Properties
- Further studies highlight its application in creating dual inhibitors for thymidylate synthase and DHFR. Such compounds, derived from N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, exhibit potent inhibitory activities against both human TS and DHFR, making them potential candidates for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural and Activity Studies
- The compound also plays a crucial role in the structure-activity relationship (SAR) studies of various chemical compounds, particularly in the histamine H4 receptor ligands' development. It aids in understanding how changes in the core pyrimidine moiety and other substitutions can influence the potency and efficacy of these ligands, contributing to the development of new therapeutic agents (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-6-4-13(9(16)12-8(6)15)5-7(14)11-3-2-10/h4H,2-3,5,10H2,1H3,(H,11,14)(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDGLQSBJIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401379 | |
| Record name | N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | |
CAS RN |
546145-03-3 | |
| Record name | N-(2-Aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)


![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)








